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Compound of Interest

Compound Name: Zinc tartrate

Cat. No.: B1615106 Get Quote

Welcome to the technical support center for the refinement of zinc tartrate crystal structure

data. This guide is designed for researchers, crystallographers, and drug development

professionals who are navigating the complexities of solving and refining the crystal structures

of zinc tartrate and related metal-organic frameworks (MOFs). As a chiral coordination

polymer, zinc tartrate presents unique challenges, from obtaining suitable single crystals to

accurately modeling its absolute structure. This resource provides in-depth, field-proven

insights in a direct question-and-answer format to address the specific issues you may

encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) &
Initial Troubleshooting
This section addresses common preliminary issues and fundamental questions that arise

during the synthesis and initial analysis of zinc tartrate crystals.

Q1: My synthesis yielded only microcrystalline powder.
Can I still solve the structure?
Answer: Yes, this is a very common issue with zinc tartrate, which often forms small,

intergrown needles unsuitable for conventional single-crystal X-ray diffraction (SC-XRD).[1]

Causality: Zinc tartrate structures are often dominated by hydrated phases that are kinetic

products, making the growth of large, single crystals of the desired anhydrous phase
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challenging.[1] Mild hydrothermal synthesis conditions (e.g., 110°C for 2 days) can promote

the formation of anhydrous phases, but often as a microcrystalline powder.[1]

Recommended Action: You should proceed with 3D Electron Diffraction (3D-ED), also known

as MicroED. This technique is specifically designed for structure determination from

nanocrystalline samples and has been successfully used to solve the absolute structure of

anhydrous zinc (II) tartrate.[1] While bond length uncertainties may be slightly higher than

with high-quality SC-XRD, the data is more than sufficient for unambiguous structure

determination.[1]

Q2: My initial refinement has very high R-factors and
large residual electron density peaks. Where do I start?
Answer: High R-factors and significant difference map peaks at the initial stages often point to

one of three primary issues: an incorrect space group, unmodeled disorder (especially of

solvent molecules), or twinning.

Expert Insight: Before tackling complex disorder or twinning models, always re-evaluate your

space group determination. Software can sometimes misassign symmetry, especially in

pseudo-symmetric systems. Incorrectly assigning a centrosymmetric space group to a chiral

molecule like zinc tartrate is a common pitfall that will prevent the model from ever refining

properly.

Troubleshooting Workflow:

Verify Space Group: Use the ADDSYM routine in PLATON to check for missed symmetry

elements. If a higher symmetry is suggested, re-integrate your data and attempt to solve

the structure in the new space group.

Check for Voids: Use the SQUEEZE/Solvent Mask routine in PLATON or Olex2 to

calculate solvent-accessible voids. If large voids containing significant electron density are

found, it is highly likely you have disordered solvent molecules.

Assess Twinning: Check for common signs of twinning, such as difficulty in indexing, an

unusually high Rint value for a higher symmetry group, or if the average value of |E²-1| is

lower than the expected value of ~0.736 for a non-centrosymmetric structure.
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graph TD { A[High R-factors & Large Q-peaks] --> B{Re-evaluate Symmetry}; B -->
C{ADDSYM/PLATON}; C --> D{Higher Symmetry Found?}; D -- Yes --> E[Re-integrate & Re-
solve]; D -- No --> F{Check for Voids}; F --> G{SQUEEZE/PLATON}; G --> H{Significant
Disordered Density?}; H -- Yes --> I[Proceed to Disorder Modeling]; H -- No --> J{Assess
Twinning}; J --> K[Check Rint, Wilson Stats, etc.]; K --> L[Proceed to Twinning Refinement]; }
Figure 1: Initial Refinement Troubleshooting Workflow.

Section 2: Advanced Refinement Challenges
This section provides detailed troubleshooting guides for specific, complex problems that can

arise during the refinement of zinc tartrate structures.

Problem 1: Non-Positive Definite (NPD) Atoms
Q: During anisotropic refinement, some of my atoms are displayed as "Non-Positive Definite"

(NPD) or appear as strange, non-ellipsoidal shapes. What does this mean and how do I fix it?

Answer: An NPD atom is a mathematical artifact indicating a physically impossible atomic

displacement parameter (ADP), where the thermal ellipsoid describes negative motion along

one of its principal axes. This is a critical warning that something is fundamentally wrong with

your model or data.

Causality & Common Culprits:

Incorrect Atom Type: The most frequent cause. You may have assigned an atom as a

carbon when it is actually an oxygen, or vice-versa. The refinement is trying to

compensate for the incorrect electron density by distorting the ADP.

Disorder: The atom is positionally disordered, and you are trying to model it as a single,

anisotropic atom. The resulting ADP is an average of the two (or more) positions and

becomes nonsensical.

Poor Data Quality: Very weak or poorly measured data for that atom can lead to an

unstable refinement of its parameters.

Incorrect Space Group: A wrong symmetry assignment can force atoms into positions

where they cannot be properly modeled.
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Step-by-Step Protocol for Resolution:

Check Atom Assignment: Scrutinize the chemical environment of the NPD atom. Are the

bond lengths and angles reasonable for the assigned element? For zinc tartrate, check

the coordination of the zinc ion and the carboxylate/hydroxyl groups. An unusually long C-

O bond might indicate one atom should be a nitrogen if co-ligands are present, or that the

atom type is simply wrong.

Inspect the Difference Map: Look for positive and negative peaks near the NPD atom. A

"dipole" of positive and negative density often indicates positional disorder. The atom is

moving from its current position (negative hole) towards the positive peak.

Model as Disordered: If disorder is suspected, split the NPD atom into two (or more)

positions. Use refinement software tools to model the disorder over two sites.

In SHELXL, this involves using PART instructions.

In Olex2, there are dedicated disorder modeling tools under the "Work" toolbox.

Use Isotropic Refinement: As a temporary diagnostic step, select the problematic atom

and constrain it to refine isotropically (ISOR command in Olex2 or by setting the ADP

value to a single parameter in SHELXL). If the refinement stabilizes, it strongly suggests

the issue is with modeling the anisotropic displacement, often due to disorder.

Apply Restraints: If the disorder model is unstable, apply geometric restraints (SADI,

SAME, DFIX, DANG in SHELXL) to maintain sensible bond lengths and angles for the

different components of the disordered group.

graph G { node [shape=box, style=rounded]; A [label="NPD Atom Detected"]; B [label="Check
Chemical Environment\n(Bond Lengths/Angles)"]; C [label="Inspect Difference Map\n(Q-peaks
near atom)"]; D [label="Atom Type Incorrect?"]; E [label="Evidence of Split Position?"]; F
[label="Correct Atom Type & Refine"]; G [label="Model as Disordered\n(PART/Split)"]; H
[label="Refine Isotropically (ISOR)"]; I [label="Apply Geometric Restraints\n(SADI, DFIX)"];

}

Figure 2: Workflow for Resolving Non-Positive Definite (NPD) Atoms.
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Problem 2: Absolute Structure and Twinning
Q: My structure is chiral (P2₁2₁2₁), but the Flack parameter is ambiguous (~0.5) or has a very

large standard uncertainty (s.u.). What should I do?

Answer: An ambiguous Flack parameter in a chiral structure is a classic sign of twinning by

inversion (racemic twinning), or it can occur if the anomalous scattering signal is too weak. For

zinc tartrate, which is chiral, correctly determining the absolute structure is paramount.

Trustworthiness & Causality: The Flack parameter, x, refines the molar fraction of the

inverted structure in the crystal. A value near 0 indicates the correct absolute structure, while

a value near 1 indicates the structure should be inverted. A value of 0.5 suggests either the

crystal is a racemic twin (an equal mixture of both enantiomers) or the determination is

simply unreliable. The standard uncertainty (s.u.) is key; a small s.u. gives confidence in the

value of x.

Step-by-Step Protocol for Absolute Structure Determination:

Ensure Data Quality: For absolute structure determination, Friedel pairs (h,k,l and -h,-k,-l)

must not be merged during data processing. Ensure your data reduction software is

configured to keep them separate (MERG 2 in SHELXL).

Refine as a Twin: If the Flack parameter is near 0.5 with a small s.u., the crystal is likely a

racemic twin. You must use the TWIN instruction in SHELXL along with refining the BASF

scale factor, which will give the fractional component of each twin domain. The twin law for

inversion is a simple inversion matrix.

Use Parsons' Quotient Method: Modern refinement programs like SHELXL automatically

calculate the Flack parameter using Parsons' quotient method, which is generally more

reliable and provides a more accurate s.u. than full-matrix refinement alone. Always check

this value in the .lst file.

Dynamical Refinement (for 3D-ED data): If you are using 3D-ED data, dynamical

refinement is a powerful tool for determining the absolute structure. This method is highly

sensitive to the enantiomorph, and a significant difference in R-factors between the correct

and inverted models provides a clear assignment.[1]
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Invert the Structure: If the Flack parameter refines to a value close to 1 (e.g., 0.95(4)), the

incorrect enantiomer has been modeled. You should invert the entire structure. This can

be done with the MOVE instruction in SHELXL or through graphical interfaces in programs

like Olex2. After inversion, the Flack parameter should refine to a value near 0.

Problem 3: Handling Disordered Solvent and Ligand
Flexibility
Q: My zinc tartrate structure has large voids with messy, unresolvable electron density. How

do I model this? Additionally, the tartrate ligand itself appears to have high thermal parameters.

Answer: This is a dual problem of solvent disorder and ligand flexibility. The voids are almost

certainly filled with disordered solvent molecules (e.g., water, methanol) that cannot be

modeled with discrete atomic positions. The high ADPs on the tartrate ligand suggest

conformational flexibility or static disorder.

Protocol for Disordered Solvent (PLATON/SQUEEZE):

Refine the Ordered Model: First, complete the refinement of all ordered atoms in your

model (the zinc tartrate framework). Do not attempt to model the messy solvent peaks

with dummy atoms at this stage.

Run SQUEEZE: Use the SQUEEZE routine within the PLATON program. This tool

calculates the electron density in the solvent-accessible voids and subtracts its

contribution from the observed reflection data.

Generate a New Reflection File:SQUEEZE will generate a new .hkp (or equivalent) file

that contains the reflection data with the solvent contribution removed.

Final Refinement: Perform the final refinement cycles using this new reflection file against

your ordered-only model. The R-factors should improve significantly.

Report Correctly: It is imperative to report the use of SQUEEZE in the CIF file and in any

publication. The details of the electron count and void volume found by the program must

be included in the _refine_special_details section of the CIF.

Protocol for Ligand Flexibility/Disorder:
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Assess ADPs: Unusually large or elongated thermal ellipsoids on the tartrate backbone

can indicate thermal motion or static disorder.

Use Geometric Restraints: The tartrate ligand has known geometry. To stabilize the

refinement and produce a chemically sensible model, use restraints.

SADI (Similar Distances): If you have more than one tartrate molecule in the

asymmetric unit (Z' > 1), you can restrain their corresponding bond lengths to be similar.

DFIX and DANG (Distance and Angle Fix): Use these to restrain specific bond lengths

and angles to ideal values. For example, you can restrain the C-C and C-O bond

lengths.

RIGU (Rigid Bond Restraint): This is a powerful restraint that encourages the ADPs of

bonded atoms to be similar in the direction of the bond, preventing atoms from "vibrating"

away from each other. It is very effective for stabilizing the refinement of flexible chains.

Add RIGU to your instruction file.

Section 3: Data Validation and Interpretation
This section provides guidance on interpreting key refinement parameters and validating the

final structure using standard tools.

Q: What are typical bond lengths and angles for zinc
tartrate? How do I know if my values are reasonable?
Answer: Comparing your refined geometry to established values from the Cambridge Structural

Database (CSD) is a crucial validation step. Below is a table summarizing typical geometric

parameters for both anhydrous and hydrated zinc tartrate structures.
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Parameter
Anhydrous Zn(L-
TAR) (I222)[1]

Hydrated
[Zn₂(C₄H₄O₆)₂(H₂O)
₄]

Typical Range &
Comments

Coordination
6-coordinate, distorted

octahedral

6-coordinate, distorted

octahedral

Zinc is almost always

octahedral in these

structures.

Zn-O (carboxylate) 2.00(2) - 2.36(4) Å ~2.05 - 2.15 Å

The range can be

broad depending on

the coordination mode

(syn, anti, chelation).

Zn-O (hydroxyl)
Included in above

range
~2.10 - 2.20 Å

The hydroxyl group of

the tartrate often

coordinates to the zinc

center.

Zn-O (water) N/A ~2.08 - 2.12 Å

Coordinated water

molecules are

common in hydrated

structures.

C-O (carboxylate) ~1.25 - 1.30 Å ~1.24 - 1.28 Å

Expect values

intermediate between

C=O double and C-O

single bonds.

C-O (hydroxyl) ~1.42 - 1.45 Å ~1.41 - 1.44 Å
Typical C-O single

bond length.

C-C ~1.52 - 1.55 Å ~1.53 - 1.56 Å
Typical C-C single

bond length.

O-Zn-O Angle 74.4(11)° - 180° 85° - 180°

The small bite angle

(~75°) is characteristic

of the tartrate chelate

motif.

Data for hydrated form derived from representative structures in the CSD.
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Expert Insight: Significant deviations from these ranges (e.g., a Zn-O bond of 1.8 Å or 2.8 Å)

without a clear chemical reason are a major red flag. This could indicate a mis-assigned atom,

unmodeled disorder, or absorption problems with the data.

Q: I've run checkCIF and have several ALERTS. Which
ones are most critical?
Answer:checkCIF provides a validation report with alerts graded from A (most severe) to G

(general information). While you should aim to resolve as many as possible, some are more

critical than others.

Critical (A- and B-Level) Alerts to Prioritize:

THETM01_ALERT_3_A/B: Missing or Incomplete Data. This is a fundamental problem

with your data collection and may require re-collecting the data.

SYMMS01_ALERT_1_A: Suspected Missed Symmetry. As discussed, this is a critical

error. Use PLATON/ADDSYM to investigate.

ATOM01_ALERT_3_A: Atom XXX has ADP max/min Ratio > 4. This is a strong indicator

of an unmodeled problem like disorder or an incorrect atom assignment for that atom.

BOND01_ALERT_1_A: Unusual Bond Length. This points to a significant geometric

problem that must be justified or corrected.

PLAT097_ALERT_2_A/B: Large Ueq(max)/Ueq(min) Ratio for Main Residue. This

suggests that some parts of your molecule are vibrating much more than others, often

pointing to unresolved disorder or a poorly modeled flexible region.

Common (C-Level) Alerts and Their Solutions:

PLAT241_ALERT_2_C: High 'MainMol' Ueq as Compared to Neighbors. Often seen for

terminal atoms or flexible parts of the tartrate ligand. Can sometimes be improved with

restraints (RIGU).

PLAT340_ALERT_3_C: Short Inter D-H..A Contact. This may indicate incorrectly placed

hydrogen atoms. Re-run the hydrogen placement (HADD) or check for disorder.
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PLAT430_ALERT_2_C: Short Inter D...A Contact. This suggests a potentially incorrect

hydrogen bond assignment or a van der Waals contact that is shorter than expected.

Verify the atom types and positions.

Self-Validation: Always critically examine your final model. Do the thermal ellipsoids make

sense? Is the geometry chemically reasonable? Does the packing in the unit cell look

plausible? A low R-factor is not a guarantee of a correct structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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